6-Bromo-7-chloro-2-methyl-2H-indazole
Description
6-Bromo-7-chloro-2-methyl-2H-indazole is a halogenated indazole derivative characterized by a bromine atom at position 6, a chlorine atom at position 7, and a methyl group at position 2 of the indazole core. The structural uniqueness of this compound lies in the strategic placement of halogens and the methyl group, which may influence electronic properties, steric effects, and binding interactions in biological systems.
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-7-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3 |
InChI Key |
UTLNXEDSZZGDAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=C(C2=N1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Example Synthetic Route (from Patent CN113045475A):
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Iodination | 4-Bromo-2-methylaniline | N-Iodosuccinimide (NIS) or iodine reagent | Iodinated intermediate | - |
| 2 | Sonogashira Coupling | Iodinated intermediate + Alkyne | Pd catalyst, CuI co-catalyst | Coupled intermediate | - |
| 3 | Cyclization (Ring Closure) | Coupled intermediate | Potassium tert-butoxide, NMP or DMF solvent, 60 °C, 2 hours | 5-Bromo-7-methylindole | 75-92 |
- The iodination introduces an iodine atom ortho to the amino group.
- Sonogashira coupling attaches an alkyne group.
- Cyclization under basic conditions forms the indole ring.
This method is noted for mild reaction conditions, relatively high yields, and scalability.
Synthesis of 2H-Indazole Core
The 2H-indazole ring system can be constructed via reductive cyclization of substituted benzamidines or hydrazones derived from nitrobenzene derivatives:
- Nazaré et al. demonstrated organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles with good functional group tolerance and yields.
- A one-pot, two-step method using substituted hydrazones and organophosphorus reagents also yields 2H-indazol-2-amines efficiently.
These approaches provide flexible access to substituted indazoles, including those bearing halogens and methyl groups.
Specific Synthesis of 6-Chloro-2-methyl-2H-indazole Derivatives
A recent patent (CN115181066B) describes the synthesis of 6-chloro-2-methyl-2H-indazole-5-amine , a close structural analogue to this compound, which can inform preparation strategies:
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Substitution | 4-Chloro-2-nitrobenzyl halide | Methylamine (various forms) | Substituted intermediate |
| 2 | Reduction and Ring Closure | Intermediate from Step 1 | Reducing agent (e.g., catalytic hydrogenation) | Cyclized indazole intermediate |
| 3 | Nitration | Cyclized intermediate | Nitrating agent | Nitro-substituted indazole |
| 4 | Reduction | Nitro compound | Reducing agent | 6-Chloro-2-methyl-2H-indazole-5-amine |
- This method uses a halogenated benzyl halide as the starting point.
- The methyl group is introduced via methylamine substitution.
- Ring closure occurs via reduction.
- Subsequent nitration and reduction steps functionalize the indazole ring further.
Comparative Data Table of Key Preparation Methods
| Method/Reference | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Patent CN113045475A (Indole synthesis) | 4-Bromo-2-methylaniline | Iodination, Sonogashira coupling, cyclization | NIS, Pd catalyst, KtBuO, 60 °C | 75-92 | Mild, scalable, moderate to high yield |
| Nazaré et al. (2H-indazole synthesis) | 2-Nitrobenzonitriles / hydrazones | Reductive cyclization | Organophosphorus reagents | Good yields | Functional group tolerant, one-pot options |
| Patent CN115181066B (Indazole amine) | 4-Chloro-2-nitrobenzyl halide | Substitution, reduction, nitration | Methylamine, catalytic hydrogenation | Not specified | Multi-step, suitable for drug intermediate |
Summary and Outlook
- The This compound compound can be synthesized by adapting halogenation and methylation strategies from related indole and indazole syntheses.
- A plausible route involves halogenated aniline or benzyl halide precursors undergoing substitution, cyclization, and functional group transformations.
- Reductive cyclization methods of substituted benzamidines or hydrazones provide versatile access to the indazole core.
- Reaction conditions favor mild temperatures (around 60 °C), use of bases like potassium tert-butoxide, and palladium-catalyzed coupling reactions.
- Purification typically involves silica gel chromatography.
- Yields vary but can reach up to 90% in optimized steps, suitable for scale-up.
This synthesis knowledge base supports the development of efficient, scalable routes for this compound, critical for pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that derivatives of indazole, including 6-bromo-7-chloro-2-methyl-2H-indazole, exhibit potent antitumor properties. These compounds have been shown to inhibit various kinases implicated in cancer progression, including the Akt pathway, which is crucial for cell survival and growth. For instance, studies have demonstrated that specific indazole derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating enzyme activity related to cell signaling pathways. This interaction can lead to the inhibition of cancer cell proliferation and promotion of apoptotic processes .
Synthetic Applications
Building Block in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications through reactions such as Suzuki coupling and other C–H functionalization strategies. These reactions enable the introduction of diverse substituents, enhancing the compound's biological activity and specificity .
Case Study: Synthesis of Derivatives:
A notable case study involved the synthesis of alkyl-substituted derivatives of this compound through Suzuki coupling reactions. This method allowed researchers to explore the structure-activity relationships (SAR) of these derivatives, leading to the identification of compounds with enhanced potency against specific cancer cell lines .
Pharmacological Research
Antiviral Properties:
In addition to its antitumor effects, research has shown that indazole derivatives possess antiviral activity. The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development .
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogens. This includes efficacy against resistant strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Positioning and Molecular Properties
The positions of halogens and substituents significantly impact the physicochemical and biological behavior of indazole derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Reactivity: Compound 19B () is synthesized via a regioselective cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with methylhydrazine. The reaction yields a mixture of regioisomers, underscoring the challenge of controlling substituent placement in indazole synthesis . In contrast, this compound’s methyl group at N2 (vs.
Molecular Weight and Functional Groups :
- The additional amine group in 19B increases its molecular weight (262.0 vs. 245.5) and polarity compared to the target compound. This difference could influence solubility and pharmacokinetic properties.
Spectral Data :
- 19B exhibits a distinct mass spectral signature (m/z 262.0 [M+H]+), which serves as a benchmark for characterizing similar indazoles. The absence of reported spectral data for this compound highlights a gap in current literature.
Q & A
Q. What are the key steps for synthesizing 6-Bromo-7-chloro-2-methyl-2H-indazole with high purity?
A common approach involves cyclization and halogenation reactions. For example:
- Cyclization : Start with a substituted aniline derivative (e.g., 3-chloro-4-fluoroaniline) and perform diazotization followed by cyclization using sodium nitrite and HCl under controlled temperatures (0–5°C).
- Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the indazole nitrogen .
Q. Critical Parameters :
Q. Example Data :
| Step | Yield | Key Spectral Data (NMR) | Reference |
|---|---|---|---|
| Halogenation | 73% | δ 8.35–8.28 (m, aromatic H) |
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) :
Q. Infrared (IR) Spectroscopy :
Q. Mass Spectrometry (MS) :
Q. Crystallography :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Factors to Test :
- Solvent Effects : Polar solvents (e.g., DMF, DMSO) enhance halogenation but may reduce selectivity. Test mixtures with toluene or THF .
- Catalysts : Pd(PPh₃)₄ improves coupling efficiency in cross-reactions (e.g., Suzuki-Miyaura) .
- Temperature : Lower temps (0–10°C) reduce side products during diazotization .
Q. Case Study :
Q. How can computational methods predict the biological activity of this compound?
Molecular Docking :
Q. How should researchers resolve contradictions in biological activity data across studies?
Strategies :
Q. Example Contradiction :
Q. What crystallographic techniques confirm the tautomeric form (1H vs. 2H) of this indazole?
Method :
Q. Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
